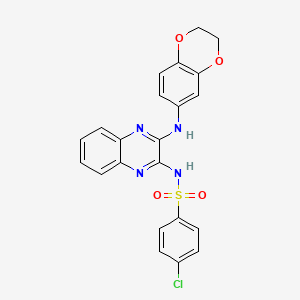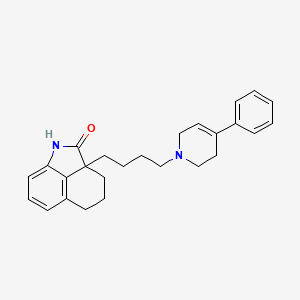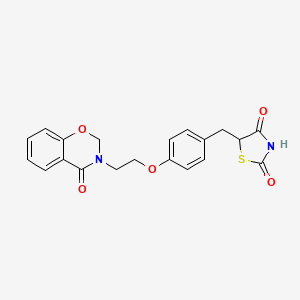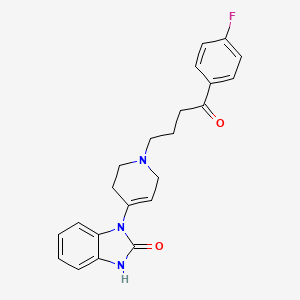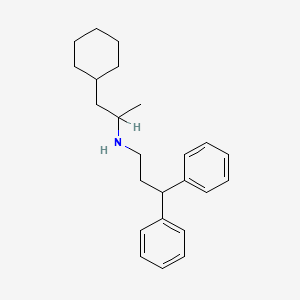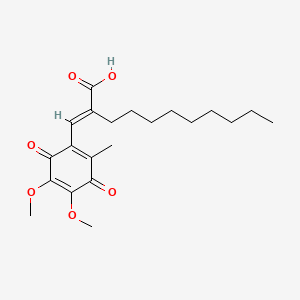
E3330
Übersicht
Beschreibung
APX-3330 ist ein First-in-Class-Kleinmolekülinhibitor des Reduktionsoxidations-Effektorfaktors-1-Proteins. Diese Verbindung wird hauptsächlich zur Behandlung der diabetischen Retinopathie und des diabetischen Makulaödems entwickelt. Das Reduktionsoxidations-Effektorfaktor-1-Protein ist ein Regulator von Transkriptionsfaktoren wie dem Hypoxie-induzierbaren Faktor-1-Alpha und dem nuklearen Faktor Kappa-Lichtketten-Verstärker der aktivierten B-Zellen. Durch die Hemmung des Reduktionsoxidations-Effektorfaktors-1-Proteins reduziert APX-3330 die Spiegel des vaskulären endothelialen Wachstumsfaktors und entzündungsfördernder Zytokine, die eine Schlüsselrolle bei der okulären Angiogenese und Entzündung spielen .
Herstellungsmethoden
Die Syntheserouten und Reaktionsbedingungen für APX-3330 sind in öffentlich zugänglichen Quellen nicht umfassend beschrieben. Es ist bekannt, dass APX-3330 ein Prüfpräparat ist, das verschiedene Phasen klinischer Studien durchlaufen hat. Die Verbindung wird oral in Tablettenform verabreicht, wobei die übliche Dosis 600 Milligramm pro Tag beträgt .
Wirkmechanismus
Target of Action
E3330, also known as APX-3330, is a direct, orally active, and selective inhibitor of APE1/Ref-1 . APE1/Ref-1 (apurinic/apyrimidinic endonuclease 1 / redox factor-1) is a protein with two domains, with endonuclease function and redox activity . The APE1 redox domain is responsible for regulating transcription factors, such as AP-1 (activating protein-1), NF-κB (Nuclear Factor kappa B), HIF-1α (Hypoxia-inducible factor 1-alpha), and STAT3 (Signal Transducers and Activators of Transcription 3) .
Mode of Action
This compound interacts with its target, APE1/Ref-1, by inhibiting its redox function . This inhibition prevents the functional activation of NF-κB via the alteration of APE1 subcellular trafficking and reduces IL-6 and IL-8 expression induced by TNF-α and FAs accumulation through blockage of the redox-mediated activation of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Base Excision Repair (BER) pathway . The BER pathway restores DNA damage caused by oxidation, alkylation, and single-strand breaks . Moreover, APE1/Ref-1 cleaves the phosphodiester support of the DNA in the 5’ terminal region of an apurinic/apyrimidinic (AP) site, generating a DNA cut with terminal 3’hydroxyl and 5’dRP .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy Japanese male subjects and patients with cancer . A two-compartment, first-order absorption model with lag time best described plasma concentration-time profiles . Weight was positively correlated with apparent clearance (CL/F) and volume . Administration with food led to an 80% higher lag time . CL/F was 41% higher in the cancer population .
Result of Action
The inhibition of APE1/Ref-1’s redox function by this compound results in potent inhibition of proliferation and survival of T-ALL cells, by promoting leukemia cell apoptosis and downregulation of prosurvival genes . This compound is able to impair tumor growth and blocks the activity of NF-κB, AP-1, and HIF-1α in pancreatic cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food, which can increase the lag time of absorption . Additionally, the oral clearance of APX3330 is higher in patients with cancer than healthy Japanese males, possibly due to reduced serum albumin in patients with cancer .
Biochemische Analyse
Biochemical Properties
E3330 interacts with the APE1 protein, specifically inhibiting its redox function . APE1 is a regulator of several transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) . By inhibiting APE1’s redox function, this compound can modulate the activity of these transcription factors .
Cellular Effects
This compound has been shown to significantly reduce the growth of human pancreatic cancer cells in vitro . It also inhibits the functional activation of NF-κB, reducing the expression of inflammatory cytokines like IL-6 and IL-8 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to APE1 and inhibiting its redox function . This inhibition prevents the functional activation of transcription factors regulated by APE1, such as HIF-1α and NF-κB . As a result, this compound can influence gene expression and cellular processes .
Temporal Effects in Laboratory Settings
For instance, this compound treatment has been shown to inhibit pancreatic cancer cell growth and migration .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been suggested that this compound could be a promising compound for cancer treatment, indicating potential for dosage-dependent effects .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its inhibition of APE1’s redox function . By inhibiting APE1, this compound can influence the activity of transcription factors that regulate various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that this compound needs to be transported into the cell where it can interact with APE1 .
Subcellular Localization
This compound’s subcellular localization is likely to be influenced by its target, APE1. APE1 is commonly localized in the nucleus, but can also be found in the cytoplasm and mitochondria . Therefore, this compound may also be found in these subcellular locations due to its interaction with APE1 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for APX-3330 are not extensively detailed in publicly available sources. it is known that APX-3330 is an investigational drug candidate that has undergone various phases of clinical trials. The compound is administered orally in tablet form, with a typical dosage of 600 milligrams per day .
Analyse Chemischer Reaktionen
APX-3330 unterliegt in erster Linie Hemmungsreaktionen, die auf das Reduktionsoxidations-Effektorfaktor-1-Protein abzielen. Diese Hemmung wirkt sich auf die Aktivität von Transkriptionsfaktoren wie dem Hypoxie-induzierbaren Faktor-1-Alpha und dem nuklearen Faktor Kappa-Lichtketten-Verstärker der aktivierten B-Zellen aus. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören reduzierte Spiegel des vaskulären endothelialen Wachstumsfaktors und entzündungsfördernder Zytokine .
Wissenschaftliche Forschungsanwendungen
APX-3330 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Augenheilkunde und Onkologie. In der Augenheilkunde wird es als Behandlung für diabetische Retinopathie und diabetisches Makulaödem entwickelt. Die Verbindung hat sich in klinischen Studien vielversprechend gezeigt, um das Fortschreiten der diabetischen Retinopathie zu verlangsamen, indem die Spiegel des vaskulären endothelialen Wachstumsfaktors normalisiert und Entzündungen reduziert werden .
In der Onkologie wurde APX-3330 auf sein Potenzial untersucht, das Tumorwachstum zu hemmen, indem die Aktivität des nuklearen Faktors Kappa-Lichtketten-Verstärkers der aktivierten B-Zellen, des Aktivatorproteins 1 und des Hypoxie-induzierbaren Faktors-1-Alpha bei Bauchspeicheldrüsenkrebs blockiert wird . Die Fähigkeit der Verbindung, das Reduktionsoxidations-Effektorfaktor-1-Protein zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten und anderer Krankheiten, die mit Angiogenese und Entzündung einhergehen .
Wirkmechanismus
APX-3330 entfaltet seine Wirkung durch Hemmung des Reduktionsoxidations-Effektorfaktors-1-Proteins, einem Regulator von Transkriptionsfaktoren wie dem Hypoxie-induzierbaren Faktor-1-Alpha und dem nuklearen Faktor Kappa-Lichtketten-Verstärker der aktivierten B-Zellen. Durch die Hemmung des Reduktionsoxidations-Effektorfaktors-1-Proteins reduziert APX-3330 die Spiegel des vaskulären endothelialen Wachstumsfaktors und entzündungsfördernder Zytokine, die für die okuläre Angiogenese und Entzündung von entscheidender Bedeutung sind . Dieser Wirkmechanismus macht APX-3330 wirksam bei der Behandlung von Erkrankungen wie diabetischer Retinopathie und diabetischem Makulaödem .
Vergleich Mit ähnlichen Verbindungen
APX-3330 ist einzigartig in seiner Fähigkeit, das Reduktionsoxidations-Effektorfaktor-1-Protein zu hemmen, was es von anderen Verbindungen unterscheidet, die auf den vaskulären endothelialen Wachstumsfaktor abzielen. Zu ähnlichen Verbindungen gehören APX-2009 und APX-2014, die ebenfalls Inhibitoren des Reduktionsoxidations-Effektorfaktors-1-Proteins sind . APX-3330 zeichnet sich durch seine orale Verabreichung und sein Potenzial aus, eine frühe, nicht-invasive Behandlung der diabetischen Retinopathie zu sein .
Referenzen
Eigenschaften
IUPAC Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSIXXBDPENJ-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121926 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136164-66-4 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 3330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136164-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APX-3330 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)
